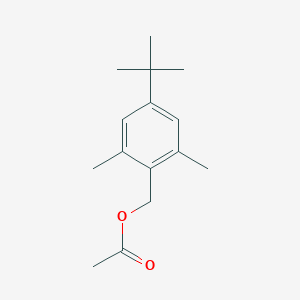
(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various processes. For instance, 2,4-Dimethyl-6-tert-butylphenol is prepared by alkylation of xylenol with isobutylene . Another process involves the condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal .Molecular Structure Analysis
The molecular structure of related compounds can be complex. For example, the structure of 4’-tert-Butyl-2’,6’-dimethylacetophenone is available as a 2D Mol file or a computed 3D SD file . The structure of 2,4-Dimethyl-6-tert-butylphenol is also available in similar formats .Chemical Reactions Analysis
The chemical reactions involving related compounds can be intricate. For instance, the condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal in aqueous H2SO4, aqueous acetonitrile, and acetone, establishes some new processes hindering the condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 4’-tert-Butyl-2’,6’-dimethylacetophenone include a molecular weight of 204.3080 . The compound 2,4-Dimethyl-6-tert-butylphenol has a melting point of 21 to 23 °C and a boiling point of 248 to 249 °C .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study of these related compounds could involve further investigation and exploration of their potential in various fields. For instance, a new synthetic strategy has been suggested that can reduce the stages in the synthesis of in-demand organic compounds of symmetric and asymmetric aromatic sulfones .
properties
IUPAC Name |
(4-tert-butyl-2,6-dimethylphenyl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-7-13(15(4,5)6)8-11(2)14(10)9-17-12(3)16/h7-8H,9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBYQKLNHPLHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1COC(=O)C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butyl-2,6-dimethylphenyl)methyl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

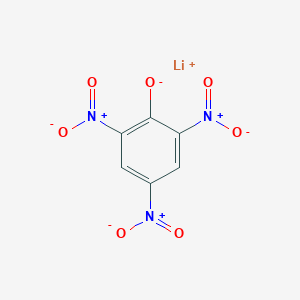
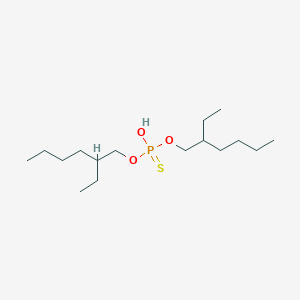
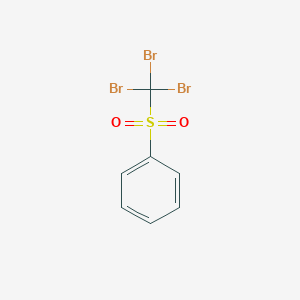
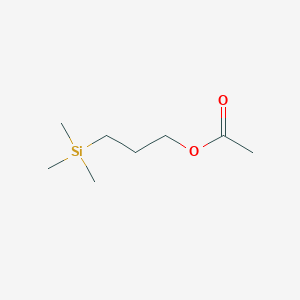

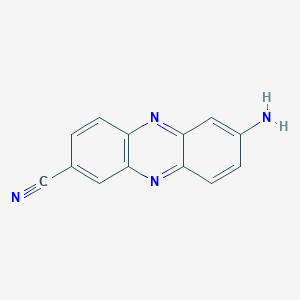

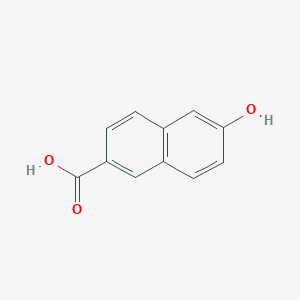



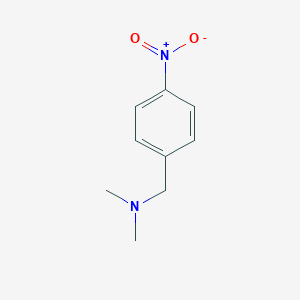

![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)